
Tridodecylphosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tridodecylphosphine oxide: is an organophosphorus compound with the chemical formula C_36H_75OP . It is a white, air-stable solid at room temperature and is known for its lipophilic properties. Like other phosphine oxides, it serves as a Lewis base due to the partial negative charge on the oxygen atom.
準備方法
Synthetic Routes and Reaction Conditions: Tridodecylphosphine oxide is typically synthesized by the oxidation of tridodecylphosphine. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or oxygen. The reaction is generally conducted in an organic solvent like toluene or hexane under controlled temperature conditions to ensure complete oxidation.
Industrial Production Methods: In an industrial setting, this compound is produced by the alkylation of phosphorus trichloride followed by oxidation. The alkylation step involves the reaction of phosphorus trichloride with dodecyl chloride in the presence of a base such as sodium hydroxide. The resulting tridodecylphosphine is then oxidized to form this compound.
化学反応の分析
Types of Reactions:
Oxidation: Tridodecylphosphine can be oxidized to tridodecylphosphine oxide using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: this compound can be reduced back to tridodecylphosphine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the dodecyl groups can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen; solvents like toluene or hexane; controlled temperature.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Alkyl or aryl halides; base such as sodium hydroxide; organic solvents.
Major Products:
Oxidation: this compound.
Reduction: Tridodecylphosphine.
Substitution: Various substituted phosphine oxides depending on the substituent used.
科学的研究の応用
Chemistry: Tridodecylphosphine oxide is used as a stabilizing agent in the synthesis of nanoparticles, particularly quantum dots. It acts as a capping ligand, providing stability and solubility to the nanoparticles in organic solvents.
Biology: In biological research, this compound is used as a phase transfer catalyst, facilitating the transfer of reactants between aqueous and organic phases. This property is particularly useful in the extraction and purification of biomolecules.
Industry: this compound is employed in the extraction of metals from ores. Its high lipophilicity and polarity make it an effective agent for the solvent extraction of metals such as uranium and rare earth elements.
作用機序
Tridodecylphosphine oxide exerts its effects primarily through its ability to act as a Lewis base. The partial negative charge on the oxygen atom allows it to form stable complexes with metal ions and other electrophilic species. This property is exploited in various applications, including metal extraction and nanoparticle stabilization.
類似化合物との比較
Trioctylphosphine oxide: Similar in structure but with shorter alkyl chains (octyl groups). It is also used as a stabilizing agent in nanoparticle synthesis and metal extraction.
Triphenylphosphine oxide: Contains phenyl groups instead of alkyl chains. It is commonly used as a byproduct in organic synthesis reactions and as a crystallizing agent.
Uniqueness: Tridodecylphosphine oxide is unique due to its long dodecyl chains, which confer higher lipophilicity and solubility in non-polar solvents compared to its shorter-chain analogs. This makes it particularly effective in applications requiring high solubility and stability in organic phases.
特性
IUPAC Name |
1-didodecylphosphoryldodecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H75OP/c1-4-7-10-13-16-19-22-25-28-31-34-38(37,35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLCBJSJAACAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(CCCCCCCCCCCC)CCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H75OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501967 |
Source


|
| Record name | Tridodecyl(oxo)-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13176-23-3 |
Source


|
| Record name | Tridodecyl(oxo)-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
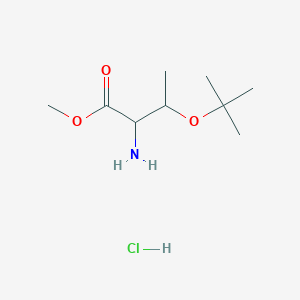
![1-[(1S,2S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride](/img/structure/B13400321.png)

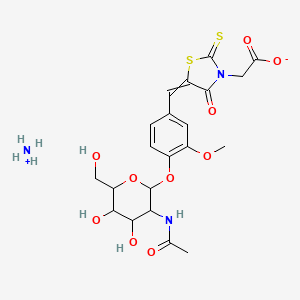
![2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole](/img/structure/B13400335.png)
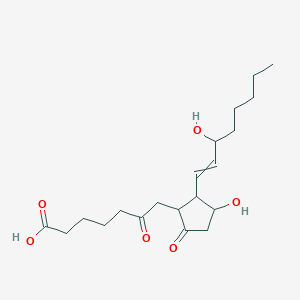
![N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13400352.png)
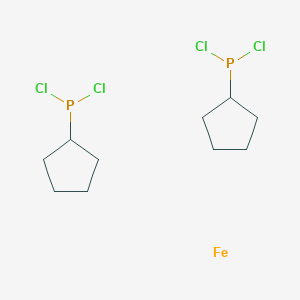
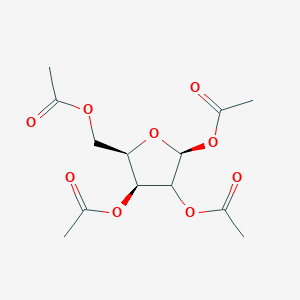
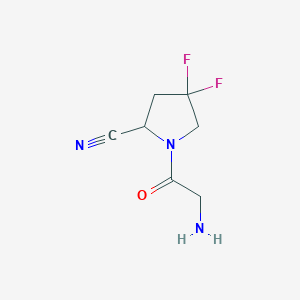
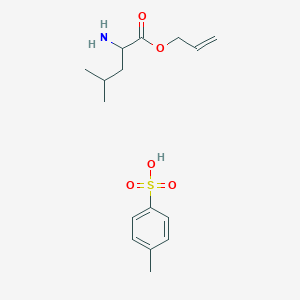
![benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B13400390.png)
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-2lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13400398.png)
![4-[3-(trifluoromethyl)diazirin-3-yl]-N-[1-[(2R,3S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropan-2-yl]benzamide](/img/structure/B13400412.png)
